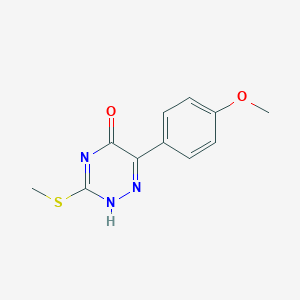

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one

Description

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-8-5-3-7(4-6-8)9-10(15)12-11(17-2)14-13-9/h3-6H,1-2H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOPZSZVCLBBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=NC2=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=NC2=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules. This technique is widely used in research and industrial settings due to its accuracy and reliability . Additionally, cyclodextrins inclusion complex methods are employed to enhance the solubility and stability of the compound .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Combination: This reaction involves the combination of two or more substances to form a single new substance.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in the study of biological processes and pathways.

Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. At low doses, it selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2C-adrenoceptors. Other studies have also reported selectivity for alpha-2B-adrenoceptors .

Comparison with Similar Compounds

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

- CID 2632

- CID 6540461

- CID 5362065

- CID 5479530

These compounds share similar structural features but may differ in their specific applications and effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.